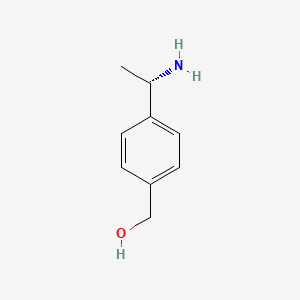

(S)-(4-(1-Aminoethyl)phenyl)methanol

Description

(S)-(4-(1-Aminoethyl)phenyl)methanol is a chiral organic compound featuring a phenyl ring substituted at the para position with a 1-aminoethyl group and a methanol group. The (S)-configuration at the stereogenic center distinguishes it from its enantiomer, which may exhibit divergent biological or chemical properties. This compound is of interest in asymmetric synthesis, pharmaceuticals, and materials science due to its dual functional groups (alcohol and amine) and stereochemical specificity.

Properties

IUPAC Name |

[4-[(1S)-1-aminoethyl]phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)9-4-2-8(6-11)3-5-9/h2-5,7,11H,6,10H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXCLGWYBYGSBI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-(1-Aminoethyl)phenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (S)-(4-(1-Aminoethyl)phenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of (S)-(4-(1-Aminoethyl)phenyl)methanol may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the precursor compound under high pressure and temperature . This method is advantageous for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-(1-Aminoethyl)phenyl)methanol undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of amides, esters, and other derivatives.

Scientific Research Applications

(S)-(4-(1-Aminoethyl)phenyl)methanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (S)-(4-(1-Aminoethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites . It may also interact with receptors or ion channels, modulating their activity and resulting in various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (S)-(4-(1-Aminoethyl)phenyl)methanol with key analogs:

Key Observations:

Functional Groups: The target compound and 1-(4-Aminophenyl)ethanol both possess alcohol and primary amine groups, enabling hydrogen bonding and participation in reactions like nucleophilic substitution or Schiff base formation. In contrast, 1-[4-(tert-butyl)phenyl]ethanone lacks an amine, limiting its reactivity in amine-specific applications . (4-Butylphenyl)methanol contains only an alcohol group, reducing its polarity compared to the target compound .

The methyl group in (4-Amino-2-methylphenyl)methanol alters electronic properties (e.g., electron-donating effects) compared to the aminoethyl group, influencing reactivity in electrophilic aromatic substitution .

Stereochemistry: The (S)-configuration of the target compound is critical for enantioselective applications, such as chiral catalyst synthesis or drug intermediates. Racemic analogs (e.g., (±)-1-(4-Aminophenyl)ethanol) lack this specificity .

Physicochemical Properties

- Solubility: Compounds with both amine and alcohol groups (e.g., the target and 1-(4-Aminophenyl)ethanol) exhibit higher water solubility due to hydrogen bonding, whereas tert-butyl or butyl-substituted analogs are more lipophilic .

- Melting/Boiling Points: The presence of hydrogen-bonding groups in the target compound likely increases its melting point compared to nonpolar analogs like (4-Butylphenyl)methanol.

Research Findings and Limitations

- Purity Challenges: While 1-(4-Aminophenyl)ethanol is reported at 97% purity, the target compound’s purity data are unavailable, which may impact reproducibility in synthetic applications .

- Structural Similarity: (4-Amino-2-methylphenyl)methanol (similarity score: 0.88) shares functional groups but differs in substituent placement, affecting electronic properties and biological activity .

Biological Activity

(S)-(4-(1-Aminoethyl)phenyl)methanol, also known as (S)-4-(1-aminoethyl)phenylmethanol, is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : CHN

- Molecular Weight : 151.21 g/mol

- CAS Number : 1213446-52-6

The biological activity of (S)-(4-(1-Aminoethyl)phenyl)methanol is primarily attributed to its interaction with various biological targets. The compound is believed to influence neurotransmitter systems, particularly through modulation of receptor activity. It exhibits affinity for histamine H(1) receptors, which are implicated in various physiological responses including allergic reactions and neurotransmission .

Biological Activity and Therapeutic Potential

Research has highlighted several biological activities associated with (S)-(4-(1-Aminoethyl)phenyl)methanol:

- Antidepressant Effects : Studies suggest that this compound may exhibit antidepressant-like effects in animal models. Its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, positions it as a potential candidate for further investigation in the treatment of depression.

- Anti-inflammatory Properties : Preliminary studies indicate that (S)-(4-(1-Aminoethyl)phenyl)methanol may possess anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation, where modulation of inflammatory pathways could provide therapeutic benefits.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective effects, potentially through its antioxidant properties and ability to modulate neuronal signaling pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of (S)-(4-(1-Aminoethyl)phenyl)methanol:

- Study on Antidepressant Activity :

- Inflammation Model :

- Neuroprotection Study :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.